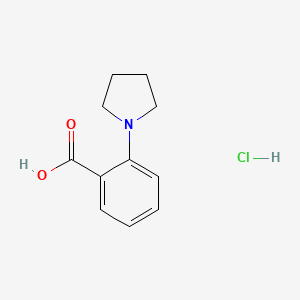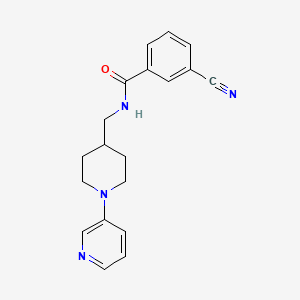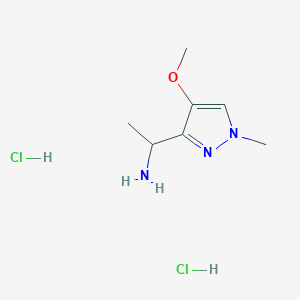
2-(Pyrrolidin-1-yl)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1855911-27-1 . It has a molecular weight of 227.69 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 227.69 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Hydrogen-bonded Co-crystal Structure
Benzoic acid–pyrrolidin-1-ium-2-carboxylate exemplifies non-centrosymmetric co-crystallization, demonstrating how it co-crystallizes with l-proline to form a chiral space group. The structure reveals chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This study highlights the structural complexity and potential for designing new crystal forms with specific properties (Chesna et al., 2017).
Catalytic Applications
2-(Pyrrolidine-1-yl)benzoic acid derivatives have been used to synthesize water-soluble half-sandwich complexes with metals such as Ru, Rh, and Ir. These complexes are effective in catalytic transfer hydrogenation of carbonyl compounds in water, with glycerol as a hydrogen donor. This research showcases the compound's potential in environmentally friendly catalysis processes (Prakash et al., 2014).
Antimicrobial Studies
The synthesis and characterization of N-substituted pyridine hydrazide derivatives and their metal complexes with Co(II), Ni(II), and Cu(II) have been reported. These complexes exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Singh & Singh, 2012).
Corrosion Inhibition
Derivatives containing pyrazole moieties synthesized from pyridine and benzoic acid derivatives have shown to be effective corrosion inhibitors for mild steel in acidic media. This research indicates the potential use of these compounds in protecting metals from corrosion, which is crucial for extending the life of metal structures (El Hajjaji et al., 2018).
Luminescence and Magnetic Properties
The synthesis and characterization of lanthanide coordination complexes with derivatives of 3,5-dihydroxy benzoates, including studies on their photophysical properties, highlight the potential of these complexes in materials science, particularly for their luminescent and magnetic properties (Sivakumar et al., 2011).
Mécanisme D'action
The mechanism of action of “2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is not specified in the available data. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSYYXAGSHMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)

![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)
![(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B2959103.png)
![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)
![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2959117.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)
